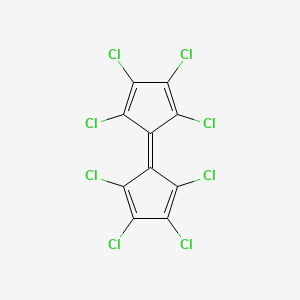
Perchlorofulvalene
Description
Perchlorofulvalene is a highly chlorinated organic compound derived from fulvalene, a bicyclic structure composed of two fused cyclopentadienyl rings. The term "perchloro" indicates that all hydrogen atoms in the fulvalene structure are replaced by chlorine atoms, resulting in a fully chlorinated aromatic system.
Propriétés
Numéro CAS |
6298-65-3 |
|---|---|
Formule moléculaire |
C10Cl8 |
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10Cl8/c11-3-1(4(12)8(16)7(3)15)2-5(13)9(17)10(18)6(2)14 |
Clé InChI |
KWINUFZNQMNMJP-UHFFFAOYSA-N |
SMILES |
C1(=C2C(=C(C(=C2Cl)Cl)Cl)Cl)C(=C(C(=C1Cl)Cl)Cl)Cl |
SMILES canonique |
C1(=C2C(=C(C(=C2Cl)Cl)Cl)Cl)C(=C(C(=C1Cl)Cl)Cl)Cl |
Autres numéros CAS |
6298-65-3 |
Synonymes |
octachlorofulvalene |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Data Table: Key Properties of Comparable Compounds
| Compound | Structure Type | Chlorine Content | Boiling Point (°C) | Applications | Environmental Concerns |
|---|---|---|---|---|---|
| This compound | Aromatic bicyclic | Full chlorination | Not reported | Specialty materials (inferred) | Potential persistence |
| Hexachlorobutadiene | Aliphatic diene | 6 Cl atoms | 215 | Dielectric fluids, solvents | Bioaccumulation |
| Tetrachloroethylene | Chlorinated alkene | 4 Cl atoms | 121 | Dry cleaning, degreasing | Groundwater contamination |
| Pentachlorophenol | Chlorinated phenol | 5 Cl atoms | 310 (decomposes) | Wood preservative | Carcinogenicity |
Research Findings and Challenges
- Synthesis and Stability : this compound’s synthesis likely involves exhaustive chlorination of fulvalene, analogous to methods for hexachlorobutadiene. However, its aromaticity may confer greater resistance to nucleophilic substitution compared to aliphatic chlorinated compounds .
- This suggests this compound may face similar scrutiny if commercialized .
- Analytical Challenges: Identifying this compound in environmental samples would require advanced techniques (e.g., GC-MS or HPLC), as noted in guidance on chemical analysis of chlorinated substances .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


